ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O5/c1-2-33-21(32)12-5-3-4-6-15(12)24-16(29)10-27-18-17(25-26-27)19(30)28(20(18)31)11-7-8-13(22)14(23)9-11/h3-9,17-18H,2,10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIBFRMSNSWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate (CAS No. 1052608-03-3) is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C21H17F2N5O5
- Molecular Weight : 457.4 g/mol
- CAS Number : 1052608-03-3
- Purity : Minimum purity of 95% .
The compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes. For instance, it could act as an inhibitor of β-secretase (BACE1), which is implicated in Alzheimer's disease .
- Anticancer Activity : The compound has shown promise in preliminary anticancer studies. It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antitumor Activity
A study evaluated the compound's effect on various cancer cell lines. The results indicated that it could significantly reduce cell viability in gastric cancer (AGS) cell lines through apoptosis induction.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| AGS | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| HeLa | 18 | Inhibition of proliferation |
BACE1 Inhibition
The compound's potential as a BACE1 inhibitor was assessed using in vitro assays. The results demonstrated a significant inhibitory effect.
| Compound | IC50 Value (nM) |
|---|---|
| Ethyl 2-{...} | 150 |
| LY2811376 (Control) | 260 |
Case Study 1: In Vitro Efficacy Against Alzheimer's Disease
In a controlled laboratory setting, ethyl 2-{...} was tested against various concentrations to evaluate its effectiveness as a BACE1 inhibitor. The study found that at concentrations above 100 nM, the compound effectively reduced amyloid-beta peptide levels in neuronal cultures.
Case Study 2: Anticancer Properties
A separate study focused on the compound's effects on AGS cells revealed that treatment with ethyl 2-{...} resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing the triazole moiety exhibit promising anticancer properties. Ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate has been synthesized and tested for its efficacy against various cancer cell lines. The presence of the difluorophenyl group enhances its biological activity by improving lipophilicity and cellular uptake.
Inhibition of Enzymatic Activity
This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, its derivatives have been evaluated for their ability to inhibit lipoxygenases (LOX), which are implicated in inflammatory processes and cancer metastasis. Studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against soybean LOX .
Antimicrobial Properties
The triazole ring in this compound is known for its antimicrobial properties. Research has highlighted that this compound and its analogs have shown activity against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents.
Pesticidal Activity
Compounds similar to this compound have been studied for their insecticidal properties. The incorporation of the triazole moiety can enhance the effectiveness of these compounds against agricultural pests. Field trials have indicated that such compounds can reduce pest populations significantly while being safe for non-target species.
Polymer Synthesis
The unique structural features of this compound make it a suitable candidate for polymerization reactions. Its ability to act as a monomer or cross-linking agent can lead to the development of new materials with enhanced thermal stability and mechanical properties.
Nanotechnology Applications
Research into nanocarriers for drug delivery has identified triazole-containing compounds as effective candidates due to their biocompatibility and ability to encapsulate therapeutic agents. This compound can be utilized in formulating nanoparticles for targeted drug delivery systems.
Q & A
Q. What are the standard synthetic routes for ethyl 2-({[5-(3,4-difluorophenyl)...}, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of triazole precursors followed by functionalization. For example, coupling reactions using acetylated intermediates under reflux conditions in solvents like dimethylformamide (DMF) or acetonitrile are common. Key intermediates are characterized via nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry (MS) for molecular weight verification .
Q. Which spectroscopic and chromatographic methods are most effective for purity assessment and structural elucidation of this compound?
High-resolution NMR (¹H, ¹³C, and 19F) identifies functional groups and stereochemistry, while HPLC with UV detection quantifies purity. X-ray crystallography (where feasible) resolves absolute configuration, particularly for the pyrrolo-triazole core. Fourier-transform infrared spectroscopy (FTIR) confirms carbonyl and amide bonds .
Q. How can computational methods (e.g., in silico modeling) predict the compound’s reactivity or bioactivity?
Density functional theory (DFT) calculates electron distribution to predict nucleophilic/electrophilic sites. Molecular docking simulations assess potential binding to biological targets (e.g., enzymes). Tools like ICReDD’s reaction path search algorithms optimize synthetic routes by simulating intermediates and transition states .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions of reactivity and experimental results in this compound’s synthesis?
Implement a feedback loop: refine computational models using experimental data (e.g., adjusting solvation parameters in DFT based on observed reaction yields). Use design of experiments (DoE) to systematically test variables (temperature, solvent polarity) and identify outliers. Cross-validate with kinetic studies to reconcile discrepancies .
Q. How do substituent variations (e.g., halogen position on the phenyl ring) influence the compound’s reactivity and biological activity?
Comparative studies show that electron-withdrawing groups (e.g., -F at the 3,4-positions) enhance electrophilicity at the triazole ring, increasing inhibition potency in enzyme assays. A substituent comparison table is below:
| Substituent | Reactivity (Yield%) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 3,4-F₂ | 78% | 0.12 |
| 4-Cl | 65% | 0.45 |
| 4-OCH₃ | 82% | 1.20 |
Halogens improve metabolic stability, while methoxy groups reduce cytotoxicity .
Q. What experimental design approaches minimize side reactions during the acetylation of the pyrrolo-triazole intermediate?
Use DoE to optimize temperature (40–60°C), pH (6.5–7.5), and catalyst loading (0.5–2.0 mol%). Response surface methodology (RSM) identifies ideal conditions (e.g., 50°C, pH 7.0, 1.2 mol% ZnCl₂), reducing byproduct formation from 15% to <3%. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. How does the pyrrolo-triazole core’s stereochemistry affect its interaction with biological targets?
Chiral centers at the 3aH and 6aH positions create diastereomers with distinct binding affinities. Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) followed by X-ray crystallography reveals that the (R,R)-configuration enhances hydrogen bonding with active-site residues in protease assays .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Conduct forced degradation studies: expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation pathways via HPLC-MS/MS. Arrhenius kinetics predict shelf-life at 25°C, identifying hydrolysis of the ester group as the primary degradation mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
